molecular formula C9H8BrFO3 B6305211 Methyl 2-bromo-6-fluoro-4-methoxybenzoate CAS No. 2091385-56-5

Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Cat. No. B6305211
CAS RN: 2091385-56-5
M. Wt: 263.06 g/mol
InChI Key: WTRNAKFBZCKRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-fluoro-4-methoxybenzoate (MBFMB) is an organic molecule with a wide range of applications in scientific research. MBFMB is a halogenated benzoate derivative with a molecular weight of 254.11, and is a colorless crystalline solid. It is commonly used as a reagent in organic synthesis, as a flame retardant, and in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of various bioactive compounds and in the development of novel drugs.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoro-4-methoxybenzoate is not fully understood, but it is believed to involve the formation of a complex between the Methyl 2-bromo-6-fluoro-4-methoxybenzoate molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a product. It is believed that the product is then released from the complex and is either metabolized or excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-bromo-6-fluoro-4-methoxybenzoate are not well understood. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 2-bromo-6-fluoro-4-methoxybenzoate in laboratory experiments is its low toxicity. It is generally considered to be non-toxic and has a low hazard rating. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that Methyl 2-bromo-6-fluoro-4-methoxybenzoate is a highly reactive compound, and it is important to take proper precautions when handling it.

Future Directions

The use of Methyl 2-bromo-6-fluoro-4-methoxybenzoate in scientific research is still in its early stages, and there are many potential future directions that could be explored. These include the development of novel drugs, the synthesis of polymers, and the development of new materials. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-6-fluoro-4-methoxybenzoate could lead to the development of new treatments for various diseases. Finally, further research into the mechanism of action of Methyl 2-bromo-6-fluoro-4-methoxybenzoate could lead to a better understanding of its effects on the body.

Synthesis Methods

Methyl 2-bromo-6-fluoro-4-methoxybenzoate can be synthesized in a variety of ways, including the following:
1. Reaction of 2-bromo-6-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.
2. Reaction of 2-bromo-6-fluoro-4-methoxybenzyl alcohol with ethyl acetoacetate in the presence of sodium ethoxide.
3. Reaction of 2-bromo-6-fluoro-4-methoxybenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.
4. Reaction of 2-bromo-6-fluoro-4-methoxybenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-4-methoxybenzoate is widely used in scientific research, particularly in organic synthesis and in the development of novel drugs. It has been used in the synthesis of various bioactive compounds, including anti-inflammatory agents, antibiotics, and anticancer agents. It has also been used in the development of novel drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, Methyl 2-bromo-6-fluoro-4-methoxybenzoate has been used in the synthesis of various polymers, including polyesters, polyurethanes, and polyamides.

properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRNAKFBZCKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.